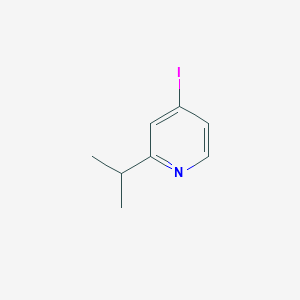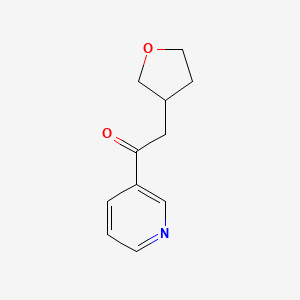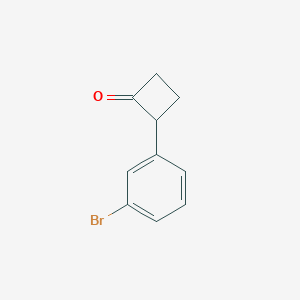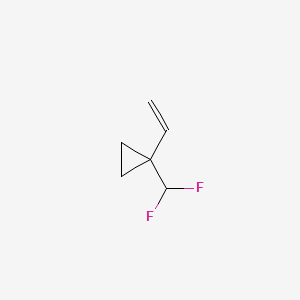![molecular formula C7H10O B13497972 Bicyclo[2.1.1]hexane-2-carbaldehyde](/img/structure/B13497972.png)
Bicyclo[2.1.1]hexane-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[2.1.1]hexane-2-carbaldehyde is a unique bicyclic compound characterized by its rigid, three-dimensional structure. This compound is part of the bicyclo[2.1.1]hexane family, which has gained attention in recent years due to its potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound consists of a six-membered ring fused with a three-membered ring, with an aldehyde functional group attached to the second carbon of the six-membered ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[2.1.1]hexane-2-carbaldehyde typically involves cycloaddition reactions. One common method is the [2+2] cycloaddition of 1,5-dienes using photochemistry. This approach allows for the efficient construction of the bicyclic framework . Another method involves the Lewis acid-catalyzed formal cycloaddition between silyl enol ethers and bicyclo[1.1.0]butanes . These reactions are often carried out under mild conditions, making them suitable for large-scale production.
Industrial Production Methods: Industrial production of this compound may involve the use of specialized photochemical reactors or continuous flow systems to ensure consistent and scalable synthesis. The choice of method depends on the desired yield, purity, and specific application of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Bicyclo[2.1.1]hexane-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. The aldehyde group is particularly reactive, allowing for a wide range of transformations.
Common Reagents and Conditions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde group to a primary alcohol can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bicyclic framework can undergo substitution reactions, particularly at the bridgehead positions, using reagents like halogens or organometallic compounds.
Major Products: The major products formed from these reactions include carboxylic acids, primary alcohols, and various substituted derivatives of the bicyclo[2.1.1]hexane framework .
Applications De Recherche Scientifique
Bicyclo[2.1.1]hexane-2-carbaldehyde has found applications in several scientific research areas:
Mécanisme D'action
The mechanism by which bicyclo[2.1.1]hexane-2-carbaldehyde exerts its effects is largely dependent on its structural rigidity and functional groups. The aldehyde group can participate in various chemical reactions, forming covalent bonds with target molecules. This reactivity is often exploited in the design of inhibitors or activators for specific enzymes or receptors. The bicyclic framework provides a stable and rigid scaffold that can enhance the binding affinity and selectivity of the compound for its molecular targets .
Comparaison Avec Des Composés Similaires
Bicyclo[1.1.1]pentane: Known for its use as a bioisostere for para-substituted phenyl rings.
Bicyclo[2.2.1]heptane: Another bicyclic compound with applications in medicinal chemistry and materials science.
Spiro-bicyclo[2.1.1]hexanes: These compounds feature a spiro linkage, adding another dimension to their structural diversity.
Uniqueness: Bicyclo[2.1.1]hexane-2-carbaldehyde stands out due to its specific combination of a rigid bicyclic framework and a reactive aldehyde group. This combination allows for unique reactivity patterns and applications that are not easily achievable with other similar compounds .
Propriétés
Formule moléculaire |
C7H10O |
|---|---|
Poids moléculaire |
110.15 g/mol |
Nom IUPAC |
bicyclo[2.1.1]hexane-2-carbaldehyde |
InChI |
InChI=1S/C7H10O/c8-4-7-3-5-1-6(7)2-5/h4-7H,1-3H2 |
Clé InChI |
PHWPVWYYCRDHGO-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC1C(C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{6-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride](/img/structure/B13497899.png)

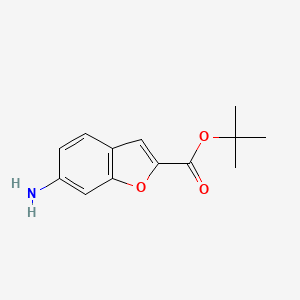

amine](/img/structure/B13497924.png)

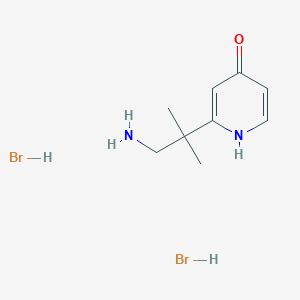
![1-(Bromomethyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B13497939.png)
